9-Hedake

Descripción

9-Hedake (CAS 2521-07-5), chemically designated as 9-Methyl-9H-pyrido[3,4-b]indole, is a heterocyclic aromatic compound with the molecular formula C₁₂H₁₀N₂ and a molecular weight of 182.22 g/mol. It is a methylated derivative of the pyridoindole family, structurally characterized by a fused pyridine and indole ring system with a methyl group at the 9-position. This compound is also known by synonyms such as N-Methylnorharman and 9-Methylnorharman .

9-Hedake is a high-purity reference material compliant with stringent pharmacopeial standards (USP, EMA, JP, BP), making it critical for drug development applications, including abbreviated new drug applications (ANDAs) and new drug applications (NDAs).

Propiedades

Número CAS |

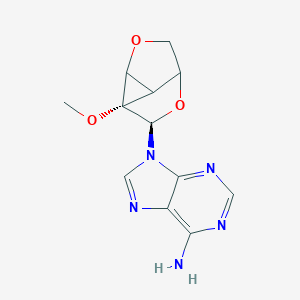

150890-72-5 |

|---|---|

Fórmula molecular |

C12H13N5O3 |

Peso molecular |

275.26 g/mol |

Nombre IUPAC |

9-[(5S,7R,8S)-8-methoxy-3,6-dioxatricyclo[3.3.0.02,8]octan-7-yl]purin-6-amine |

InChI |

InChI=1S/C12H13N5O3/c1-18-12-6-5(2-19-8(6)12)20-11(12)17-4-16-7-9(13)14-3-15-10(7)17/h3-6,8,11H,2H2,1H3,(H2,13,14,15)/t5-,6?,8?,11-,12+/m1/s1 |

Clave InChI |

LDVMREARNDQIMN-QKGJZQGISA-N |

SMILES |

COC12C3C1OCC3OC2N4C=NC5=C(N=CN=C54)N |

SMILES isomérico |

CO[C@@]12[C@@H](O[C@H]3C1C2OC3)N4C=NC5=C(N=CN=C54)N |

SMILES canónico |

COC12C3C1OCC3OC2N4C=NC5=C(N=CN=C54)N |

Sinónimos |

6-amino-9-(1-methoxy-2,7-dioxatricyclo(3.3.0(4,6))octan-8-yl)purine 9-HEDAKE |

Origen del producto |

United States |

Comparación Con Compuestos Similares

This section compares 9-Hedake with two structurally related compounds: Norharman (β-Carboline) and Harman (1-Methyl-β-carboline). These compounds share a pyridoindole backbone but differ in substitution patterns, leading to distinct chemical and functional properties.

Structural and Molecular Comparison

| Property | 9-Hedake | Norharman | Harman |

|---|---|---|---|

| CAS Number | 2521-07-5 | 244-63-3 | 486-84-0 |

| Molecular Formula | C₁₂H₁₀N₂ | C₁₁H₈N₂ | C₁₂H₁₀N₂ |

| Molecular Weight | 182.22 g/mol | 168.20 g/mol | 182.22 g/mol |

| Substitution | Methyl at pyridine N9-position | No methyl group | Methyl at indole N1-position |

| Key Applications | Pharmaceutical reference material | Neurotransmitter studies | MAO inhibition, neuroprotection |

Structural Insights :

- Norharman lacks the methyl group present in 9-Hedake, reducing its lipophilicity and altering binding affinity to receptors like monoamine oxidases (MAOs) .

- Harman features a methyl group at the indole N1-position, enhancing its MAO inhibitory activity compared to 9-Hedake, which may prioritize different pharmacological pathways .

Functional and Pharmacological Comparison

2.2.1 Binding Affinity and Selectivity

- Norharman: Known for binding to imidazoline receptors and inhibiting serotonin reuptake, with implications in mood regulation and neurodegenerative diseases .

- Harman : Exhibits potent MAO-A inhibition (IC₅₀ ~2 µM), making it a candidate for antidepressant and neuroprotective therapies, unlike 9-Hedake, which lacks documented MAO activity .

Key Findings :

- Harman’s superior thermal stability aligns with its use in high-temperature synthetic processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.